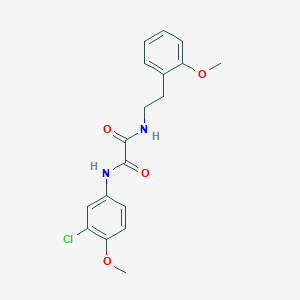

![molecular formula C14H11F3N2O2 B2869751 Methyl 2-{[2-(trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylate CAS No. 338393-28-5](/img/structure/B2869751.png)

Methyl 2-{[2-(trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-{[2-(trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylate” is a chemical compound with the molecular formula C14H11F3N2O2 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “this compound”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzenecarboxylate group attached to a pyridinyl group with a trifluoromethyl group .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 296.24 . Other physical and chemical properties are not detailed in the search results.科学的研究の応用

Catalytic Applications

One significant area of research involving similar compounds is in catalysis, particularly in the hydrogenation of ketones. For instance, the ligand 2-(aminomethyl)pyridine (ampy) has been shown to activate ruthenium complexes for catalytic hydrogenation of ketones, with the study preparing well-defined catalysts to elucidate the role of the pyridyl group (Hadžović et al., 2007). This research demonstrates the potential of pyridyl-amino ligands in enhancing catalytic processes, offering insights into the mechanistic aspects of such reactions.

Synthetic Applications

In the realm of organic synthesis, the compound and its derivatives have been employed in the synthesis of methyl 2-substituted-4-benzoxazolecarboxylates, showcasing a method for creating functionalized molecules through the reaction of methyl 2-amino-3-hydroxybenzoate with corresponding acid chlorides or ortho acetals (Goldstein & Dambek, 1990). This highlights the versatility of pyridyl-amino and related compounds in facilitating the synthesis of heterocyclic structures, a key aspect of medicinal chemistry and material science.

Material Science Applications

Another application of related chemistry is in the development of novel materials with specific electronic or photophysical properties. For example, the structural characterization of metal complexes containing pyridine derivatives shows the potential for these compounds in creating materials with unique electronic properties, which could be utilized in a range of technological applications (Sousa et al., 2001).

Environmental and Industrial Applications

Research also extends into environmental and industrial applications, such as in corrosion inhibition. A study on the corrosion inhibition of a Schiff base derivative with pyridine rings on mild steel in acidic media illustrates the utility of pyridyl-containing compounds in protecting industrial materials from corrosive environments, which is crucial for prolonging the lifespan of metal structures (Ji et al., 2016).

特性

IUPAC Name |

methyl 2-[[2-(trifluoromethyl)pyridin-4-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2/c1-21-13(20)10-4-2-3-5-11(10)19-9-6-7-18-12(8-9)14(15,16)17/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSNQEHOAXHYIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC2=CC(=NC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B2869673.png)

![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2869674.png)

![3-Cyclopropyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B2869675.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2869676.png)

![4-Bromo-2-{[(4-chloro-3-nitrophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2869677.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2869685.png)

![N-[1-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2869687.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2869688.png)

![2-Spiro[2.5]octan-8-ylethanamine](/img/structure/B2869691.png)